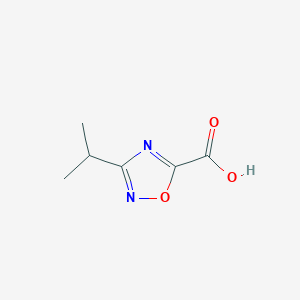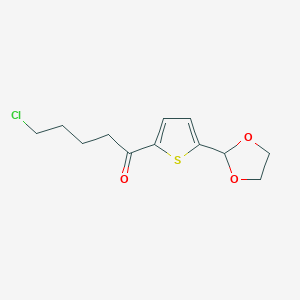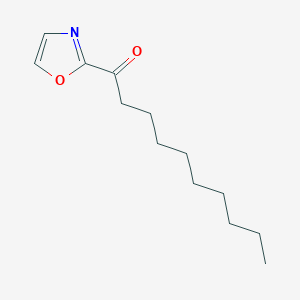
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been studied for their anti-infective properties . They have shown activity against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, and Trypanosoma cruzi .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their interaction withTrypanosoma cruzi cysteine protease cruzain . This suggests that the compound may interact with specific enzymes or proteins to exert its effects.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways in microorganisms, leading to their anti-infective properties .
Result of Action
Related compounds have shown anti-infective properties, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride with amidoxime derivatives under specific conditions. For instance, the treatment of benzaldehyde with malonic acid in the presence of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Cyclization: Reagents like carbonyl diimidazoles and solvents such as toluene are used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides or esters, while cyclization can produce various heterocyclic compounds.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including anti-infective and anticancer compounds.
Materials Science: The compound is explored for its potential in creating advanced materials with specific properties, such as thermal stability and high density.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Benzoyl Chloride Derivatives: Compounds with the benzoyl chloride group also show similar reactivity in nucleophilic substitution reactions.
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride is unique due to the specific combination of the oxadiazole ring and benzoyl chloride group, which imparts distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields highlight its significance.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKVPCDSIORYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640211 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-46-9 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















